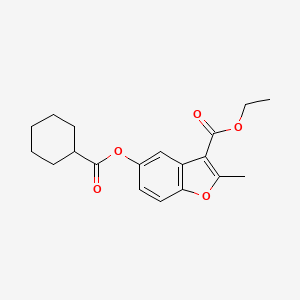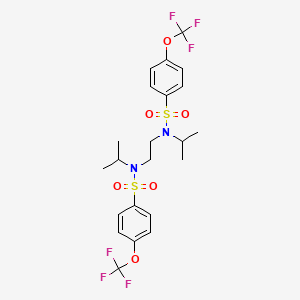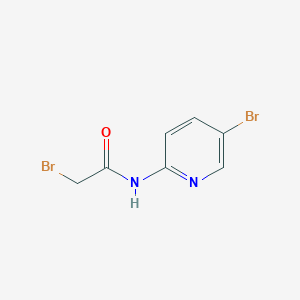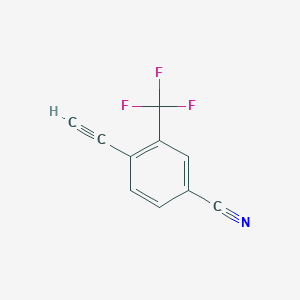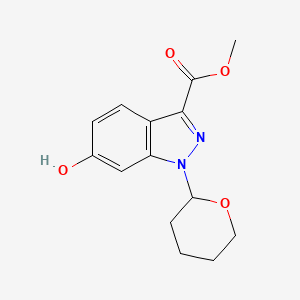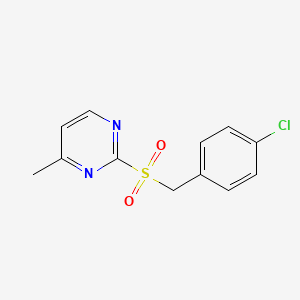
4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-Chlorobenzyl 4-methyl-2-pyrimidinyl sulfone" is a pyrimidine derivative that is of interest due to its potential biological activity. Pyrimidine and its derivatives are significant in the field of medicinal chemistry, as they are key components of nucleic acids and have been utilized in various therapeutic agents. The presence of a sulfone group in such compounds often enhances their biological activity, making them valuable targets for synthesis and study .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various strategies, including the oxidation of thioethers to form sulfoxides and sulfones. For instance, the oxidation of 6-amino-2-methylthio-4-methoxy-pyrimidine leads to the corresponding sulfone . Additionally, the synthesis of related compounds, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, has been optimized using green chemistry principles, indicating a trend towards more sustainable synthetic methods in this chemical class .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including sulfones, can be elucidated using techniques such as X-ray diffraction. For example, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone has been determined, revealing paired molecules oriented by their chlorine atoms and forming ribbons of paired associates . This structural information is crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Pyrimidine sulfones exhibit a variety of nucleophilic displacement reactions, which can be exploited to synthesize a wide range of derivatives. The reactivity of the methylsulfonyl and methylsulfinyl groups in pyrimidine derivatives towards nucleophiles has
Scientific Research Applications
Novel Synthesis and Pharmaceutical Implications
Sulfone Derivatives in Drug Development
Research into sulfone derivatives, including cyclic sulfones, has shown their vast importance in medicinal chemistry. Sulfones and their derivatives play crucial roles in treating various diseases like dermatitis herpetiformis, leprosy, and tuberculosis. The versatility of these compounds stems from their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This highlights the continuous effort in synthesizing new sulfone compounds due to their significant medicinal activities (Alam et al., 2018).
Environmental Impact and Degradation
PFAS and Environmental Concerns
Polyfluoroalkyl substances, which may include derivatives of sulfone compounds, have raised environmental concerns due to their persistence and potential toxicity. Studies on their environmental degradation, particularly microbial degradation, have been crucial in understanding their fate in nature. These studies offer insights into the degradation pathways and products, emphasizing the need for ongoing research into the biodegradability and environmental monitoring of such compounds (Liu & Avendaño, 2013).
Analytical Methodologies and Regulatory Guidelines
Analysis of Sulfonate Esters
The analysis and control of potential genotoxic impurities, including sulfonate esters in active pharmaceutical ingredients (APIs), is a significant area of research. This involves developing sensitive analytical methods to detect these compounds at trace levels, addressing the challenges of transferring methods from R&D to quality control labs, and navigating the complexities of regulatory guidelines for genotoxic impurities. Such research is crucial for ensuring the safety and efficacy of pharmaceutical products (Elder, Teasdale, & Lipczynski, 2008).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-6-7-14-12(15-9)18(16,17)8-10-2-4-11(13)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJVVWTKHPUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)
